molecular formula C24H23N3O4S B4063527 methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate

methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate

Cat. No.: B4063527
M. Wt: 449.5 g/mol
InChI Key: LDEWPFVSVCWRCG-UHFFFAOYSA-N
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Description

Methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.14092740 g/mol and the complexity rating of the compound is 788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The synthesis of compounds similar to methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate often involves multifaceted reactions. For instance, reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives were investigated to study the site of methylation and acylation, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions with 1,3-and 1,2-dielectrophiles (Kappe & Roschger, 1989).

Heterocyclic Compound Applications

The compound's heterocyclic nature makes it valuable for the synthesis of novel heterocyclic compounds. For example, the preparation of 2-arylidenethieno[2,3-b]pyridine and benzo[b]thiophene derivatives, where structures of the unknown ring systems were confirmed through analytical and spectral methods, demonstrates the compound's utility in expanding the chemical space of heterocyclic chemistry (Hammouda, Abou Zeid, & Metwally, 2005).

Antitumoral Activities

Research into the antitumoral activities of similar compounds has shown promising results. For instance, several novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines prepared by palladium-catalyzed C-N Buchwald-Hartwig coupling exhibited antitumoral activity against various human tumor cell lines, establishing some structure-activity relationships within each series (Queiroz et al., 2010).

Photocatalytic Properties

The photocatalytic properties of metal(II) complexes derived from related compounds, such as those based on 1,4-bis(3-pyridylaminomethyl)benzene, have been explored. These complexes exhibit varied thermal stabilities, UV-vis absorption, emission spectra, photoluminescence lifetimes, and are active for the decomposition of organic dyes under UV light irradiation, indicating the potential for environmental remediation applications (Gong et al., 2013).

Calcium-Channel Antagonist Activity

The structure and potential activity of 1,4-dihydropyridine derivatives, similar in structure to the compound , have been investigated for their calcium modulatory properties. These compounds sometimes display calcium-channel antagonist activity, which is crucial for the development of cardiovascular drugs (Linden et al., 2011).

Properties

IUPAC Name

methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-15-8-10-17(11-9-15)20-18(12-25)23(27-22(29)21(20)24(30)31-2)32-14-19(28)26-13-16-6-4-3-5-7-16/h3-11,20-21H,13-14H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEWPFVSVCWRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 2
methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 4
methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 5
methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 6
methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.